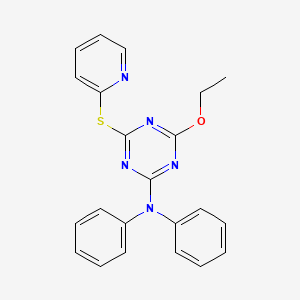![molecular formula C17H23N3O3 B5963903 N-[3-(acetylamino)phenyl]-1-propionyl-4-piperidinecarboxamide](/img/structure/B5963903.png)
N-[3-(acetylamino)phenyl]-1-propionyl-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-1-propionyl-4-piperidinecarboxamide, commonly known as CPP-ACP, is a bioactive peptide that has gained significant attention in the scientific community due to its potential applications in the field of dentistry. CPP-ACP is a derivative of milk casein protein and is known for its ability to promote remineralization of tooth enamel, making it an effective treatment for dental caries and erosion.
Mécanisme D'action
CPP-ACP works by binding to the tooth surface and forming a protective layer that helps to prevent demineralization of the enamel. The peptide also promotes the uptake of calcium and phosphate ions into the enamel, which helps to remineralize the tooth and restore its strength and integrity.
Biochemical and Physiological Effects:
CPP-ACP has been shown to have a number of biochemical and physiological effects on the tooth surface. These include the promotion of enamel remineralization, the inhibition of bacterial growth, and the reduction of acid production in the mouth. Additionally, CPP-ACP has been shown to have a positive effect on the oral microbiome, promoting the growth of beneficial bacteria while reducing the prevalence of harmful bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPP-ACP is its ability to promote tooth remineralization, making it an effective treatment for dental caries and erosion. However, there are also some limitations to its use in lab experiments. For example, CPP-ACP can be difficult to synthesize and purify, and its effects on the tooth surface can be difficult to measure accurately.
Orientations Futures
There are a number of future directions for research on CPP-ACP. One area of focus is the development of new formulations and delivery systems for the peptide, such as toothpastes, mouthwashes, and dental varnishes. Additionally, researchers are exploring the potential use of CPP-ACP in other areas of dentistry, such as orthodontics and periodontics. Finally, there is ongoing research into the mechanisms of action of CPP-ACP, which may help to further elucidate its potential applications in oral health.
Méthodes De Synthèse
CPP-ACP is synthesized by enzymatic hydrolysis of milk casein protein, followed by purification and isolation of the CPP-ACP peptide. The peptide is then characterized using various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Applications De Recherche Scientifique
CPP-ACP has been extensively studied for its potential use in the prevention and treatment of dental caries and erosion. Research has shown that CPP-ACP can help to remineralize tooth enamel by delivering calcium and phosphate ions to the tooth surface, thereby strengthening the enamel and reducing the risk of decay.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-1-propanoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-3-16(22)20-9-7-13(8-10-20)17(23)19-15-6-4-5-14(11-15)18-12(2)21/h4-6,11,13H,3,7-10H2,1-2H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZDJMCGHXBCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,2,2-trifluoroacetyl)amino]phenyl 4-bromobenzoate](/img/structure/B5963821.png)
![methyl 4-({[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5963822.png)
![1-(1,3-benzodioxol-5-ylcarbonyl)-4-[3-(trifluoromethyl)benzyl]piperazine hydrochloride](/img/structure/B5963841.png)
![N-benzyl-1'-[(5-methyl-2-furyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5963853.png)
![[1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]methanol](/img/structure/B5963865.png)
![{1-[3-(4-methoxyphenyl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B5963875.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B5963893.png)
![1-[3-(5-methyl-2-furyl)butyl]-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5963896.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5963908.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide](/img/structure/B5963915.png)
![4-[(4-methyl-1-phthalazinyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5963919.png)

![1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N,N-diethyl-3-pyrrolidinamine](/img/structure/B5963927.png)